molecular formula C17H14ClN5O4S B280051 N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA

Cat. No.: B280051
M. Wt: 419.8 g/mol
InChI Key: WYGATYDZORZIHK-UHFFFAOYSA-N
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Description

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA is a complex organic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the pyrazole and nitrophenyl groups through various coupling reactions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole or nitrophenyl rings.

Scientific Research Applications

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar reactivity and applications.

    Nitrophenyl carbamothioyl derivatives: These compounds contain the nitrophenyl group and can exhibit similar chemical properties.

Uniqueness

N-({5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-N'-(2-METHYL-5-NITROPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H14ClN5O4S

Molecular Weight

419.8 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-[(2-methyl-5-nitrophenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C17H14ClN5O4S/c1-10-2-3-12(23(25)26)6-14(10)20-17(28)21-16(24)15-5-4-13(27-15)9-22-8-11(18)7-19-22/h2-8H,9H2,1H3,(H2,20,21,24,28)

InChI Key

WYGATYDZORZIHK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl

Origin of Product

United States

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